Ethyl 3-hydroxyoctanoate
Overview
Description
Ethyl 3-hydroxyoctanoate is a chemical compound with the molecular formula C10H20O3 . It has an average mass of 188.264 Da and a mono-isotopic mass of 188.141251 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule.
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 277.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 59.9±6.0 kJ/mol, and it has a flash point of 108.7±12.6 °C . The index of refraction is 1.443, and it has a molar refractivity of 51.6±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .
Scientific Research Applications
Synthesis of Bicyclic Tetrahydropyrans Ethyl 3-hydroxyoctanoate is used in the synthesis of bicyclic oxygen heterocycles, such as tetrahydropyrans, which have relevance in organic chemistry and potentially in pharmacology. For instance, methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacts with aldehydes to yield these heterocycles with high stereoselectivity and good yields (Elsworth & Willis, 2008).
Role in Asymmetric Synthesis In the field of asymmetric synthesis, this compound is involved in producing compounds like (2R,3S)-2,3-Epoxyoctanal, a key intermediate in the synthesis of leukotrienes. This process includes the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, demonstrating the compound's utility in creating stereochemically complex molecules (Tsuboi, Furutani, & Takeda, 1987).
Chemical and Sensory Characteristics in Wine Research has explored the chemical and sensory characteristics of related compounds like ethyl 2-hydroxy-3-methylbutanoate in wines. These studies provide insights into the role of such compounds in the esterase activity of lactic acid bacteria and their impact on wine's fruity aroma (Gammacurta et al., 2018).
Enantiomeric Distribution in Wine Research on enantiomers of ethyl 3-hydroxybutanoate, a closely related compound, in commercial wines, using chiral gas chromatography, has provided insights into the enantiomeric distribution of such compounds in red and white wines. These studies help understand the organoleptic impact of these compounds on wine aroma (Lytra et al., 2014).
Glycoconjugates in Cape Gooseberry Fruits this compound has been identified in the fruits of cape gooseberry (Physalis peruviana), where it serves as a precursor to important aroma volatiles. The isolation of related glycoconjugates from these fruits contributes to understanding the biochemistry of fruit aroma compounds (Mayorga et al., 2002).
Tissue Engineering Materials In the realm of biomaterials and tissue engineering, polyhydroxyalkanoates (PHAs) like poly 3-hydroxyoctanoate have shown promise. These biodegradable polyesters, produced by microorganisms, are used in medical devices and tissue engineering, showcasing the versatility of this compound derivatives in biomedical applications (Chen & Wu, 2005).
Safety and Hazards
Ethyl 3-hydroxyoctanoate is labeled with the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye/face protection .
Mechanism of Action
Ethyl 3-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
This compound is known to belong to the class of organic compounds known as fatty alcohols . These compounds are involved in various biochemical pathways, including lipid metabolism.
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydroxyoctanoate plays a significant role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, converting this compound into 3-hydroxyoctanoic acid and ethanol . This interaction is crucial for the metabolism and utilization of fatty acids in biological systems. Additionally, this compound may interact with proteins involved in lipid metabolism, influencing the synthesis and degradation of lipids within cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in lipid signaling. This compound may also impact gene expression by altering the transcriptional activity of genes related to lipid metabolism and energy homeostasis . Furthermore, this compound can affect cellular metabolism by serving as a substrate for energy production and storage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to esterases, leading to the hydrolysis of the ester bond and the release of 3-hydroxyoctanoic acid and ethanol . This reaction is essential for the metabolic processing of this compound within cells. Additionally, this compound may act as an activator or inhibitor of certain enzymes, influencing their catalytic activity and, consequently, cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect cellular function . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance lipid metabolism and energy production, while at high doses, it can exhibit toxic effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects. Toxicity studies have indicated that high doses of this compound can lead to liver and kidney damage in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by esterases to produce 3-hydroxyoctanoic acid and ethanol, which are further metabolized by enzymes involved in fatty acid oxidation and alcohol dehydrogenation . This compound can influence metabolic flux by altering the levels of metabolites and cofactors within cells, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and the extent of its effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures such as mitochondria or lipid droplets can influence its role in energy production, lipid storage, and other cellular processes.
Properties
IUPAC Name |
ethyl 3-hydroxyoctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUJHSTGYCXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864046 | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Wine-like aroma with fruity floral notes | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
275.00 to 276.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl (±)-3-hydroxyoctanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.955 (20°) | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7367-90-0 | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7367-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-HYDROXYOCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC31Z1JXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl (±)-3-hydroxyoctanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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